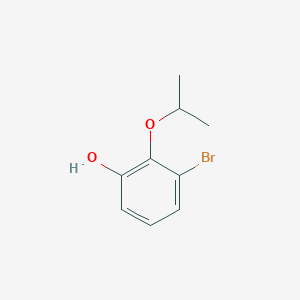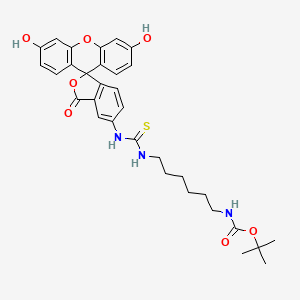
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea: is a synthetic organic compound that combines the structural features of a thiourea group, a fluorescein moiety, and a Boc-protected aminohexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea typically involves the following steps:
Protection of Amino Group: The amino group of hexane is protected using tert-butyloxycarbonyl (Boc) to form Boc-aminohexane.
Formation of Isothiocyanate: Fluorescein is reacted with thiophosgene to form fluorescein isothiocyanate.
Coupling Reaction: Boc-aminohexane is then reacted with fluorescein isothiocyanate to form the desired thiourea compound.
The reaction conditions generally involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiourea moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiourea group.
Major Products
Deprotection: The major product is the free amine derivative.
Substitution: Substituted thiourea derivatives.
Oxidation: Oxidized thiourea products, such as sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications:
Fluorescence Imaging: The fluorescein moiety allows the compound to be used as a fluorescent probe in imaging studies.
Biochemical Assays: It can be used in assays to detect the presence of specific biomolecules.
Molecular Probes: The compound can serve as a probe to study molecular interactions and pathways.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows it to bind to and visualize target molecules through fluorescence. The thiourea group can form hydrogen bonds and other interactions with target proteins or nucleic acids, facilitating its use as a molecular probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Isothiocyanate: A simpler compound lacking the Boc-aminohexane chain.
Boc-Aminohexane: Lacks the fluorescein and thiourea groups.
Thiourea Derivatives: Compounds with different substituents on the thiourea group.
Uniqueness
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent moiety, a protected amino group, and a thiourea linkage. This combination allows it to be used in a variety of applications, particularly in fluorescence-based studies and as a versatile molecular probe.
Eigenschaften
Molekularformel |
C32H35N3O7S |
|---|---|
Molekulargewicht |
605.7 g/mol |
IUPAC-Name |
tert-butyl N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H35N3O7S/c1-31(2,3)42-30(39)34-15-7-5-4-6-14-33-29(43)35-19-8-11-23-22(16-19)28(38)41-32(23)24-12-9-20(36)17-26(24)40-27-18-21(37)10-13-25(27)32/h8-13,16-18,36-37H,4-7,14-15H2,1-3H3,(H,34,39)(H2,33,35,43) |
InChI-Schlüssel |
GZQLKSMIMYZMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

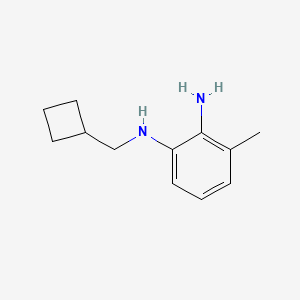

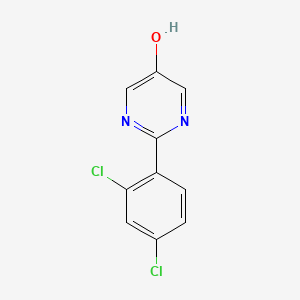
methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
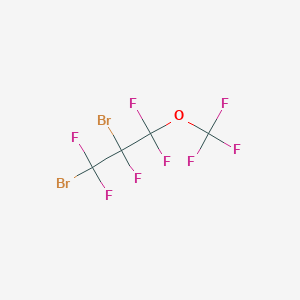

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
